molecular formula C14H19ClN2O B1401193 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone CAS No. 1316225-00-9

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone

Cat. No.: B1401193
CAS No.: 1316225-00-9
M. Wt: 266.76 g/mol
InChI Key: VKSQMHRSCDXEJX-UHFFFAOYSA-N
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Description

1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone: is an organic compound that features a chloropyridine moiety attached to an azepane ring via a methylene bridge, with an ethanone group at the azepane nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone typically involves the following steps:

    Formation of the Chloropyridine Intermediate: The starting material, 6-chloropyridine, undergoes a reaction with formaldehyde and hydrogen in the presence of a catalyst to form 6-chloropyridin-3-ylmethanol.

    Formation of the Azepane Ring: The intermediate is then reacted with azepane in the presence of a base to form the azepane derivative.

    Introduction of the Ethanone Group: Finally, the azepane derivative is reacted with acetyl chloride in the presence of a base to introduce the ethanone group, yielding the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylene bridge, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the chloropyridine moiety, potentially converting it to a more reactive amine derivative.

    Substitution: The chloropyridine ring is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: Used in studies to understand enzyme interactions and inhibition mechanisms.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridine moiety can engage in hydrogen bonding and π-π interactions, while the azepane ring provides structural flexibility. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
  • 2-Chloro-5-(methylaminomethyl)pyridine

Comparison:

  • Structural Differences: While similar compounds may share the chloropyridine moiety, the presence of the azepane ring and ethanone group in 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone provides unique chemical properties and reactivity.
  • Reactivity: The azepane ring can influence the compound’s reactivity, making it more versatile in various chemical reactions.
  • Applications: The unique structure of this compound allows for broader applications in medicinal chemistry and materials science compared to its simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-[(6-chloropyridin-3-yl)methyl]azepan-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(6-8-17)9-13-4-5-14(15)16-10-13/h4-5,10,12H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSQMHRSCDXEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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